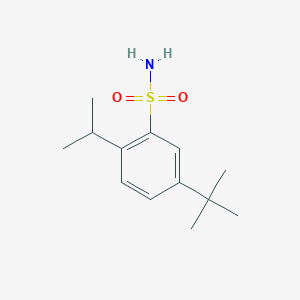![molecular formula C16H19NO2 B5688004 4-[(2-methoxy-1-naphthyl)methyl]morpholine](/img/structure/B5688004.png)
4-[(2-methoxy-1-naphthyl)methyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-methoxy-1-naphthyl)methyl]morpholine, also known as MNI-301, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of naphthalene derivatives and has a unique chemical structure that makes it an interesting target for scientific research.
Mécanisme D'action
The mechanism of action of 4-[(2-methoxy-1-naphthyl)methyl]morpholine is not fully understood, but studies have suggested that it acts by inhibiting various signaling pathways involved in cancer cell growth and survival. In addition, 4-[(2-methoxy-1-naphthyl)methyl]morpholine has been shown to modulate the activity of enzymes involved in the production of reactive oxygen species, which play a key role in neurodegenerative diseases.
Biochemical and Physiological Effects:
4-[(2-methoxy-1-naphthyl)methyl]morpholine has been shown to have a variety of biochemical and physiological effects, including anti-cancer activity, neuroprotection, and modulation of oxidative stress and inflammation. Studies have also suggested that 4-[(2-methoxy-1-naphthyl)methyl]morpholine may have potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[(2-methoxy-1-naphthyl)methyl]morpholine is its high purity and stability, which makes it suitable for scientific research purposes. In addition, 4-[(2-methoxy-1-naphthyl)methyl]morpholine has been extensively studied in vitro and in vivo, providing a wealth of data on its potential therapeutic applications. However, one of the limitations of 4-[(2-methoxy-1-naphthyl)methyl]morpholine is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are many potential future directions for research on 4-[(2-methoxy-1-naphthyl)methyl]morpholine. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of 4-[(2-methoxy-1-naphthyl)methyl]morpholine. In addition, further studies are needed to fully elucidate the mechanism of action of 4-[(2-methoxy-1-naphthyl)methyl]morpholine and its potential applications in the treatment of various diseases. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of 4-[(2-methoxy-1-naphthyl)methyl]morpholine in humans.
Méthodes De Synthèse
The synthesis of 4-[(2-methoxy-1-naphthyl)methyl]morpholine involves the reaction of 2-methoxy-1-naphthaldehyde with morpholine in the presence of a catalyst. The reaction proceeds through a condensation mechanism to form the final product. The synthesis of 4-[(2-methoxy-1-naphthyl)methyl]morpholine has been optimized to produce high yields of pure compound, making it suitable for scientific research purposes.
Applications De Recherche Scientifique
4-[(2-methoxy-1-naphthyl)methyl]morpholine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 4-[(2-methoxy-1-naphthyl)methyl]morpholine has potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, 4-[(2-methoxy-1-naphthyl)methyl]morpholine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
4-[(2-methoxynaphthalen-1-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-18-16-7-6-13-4-2-3-5-14(13)15(16)12-17-8-10-19-11-9-17/h2-7H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFNIDHQHOUSJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methoxynaphthalen-1-yl)methyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

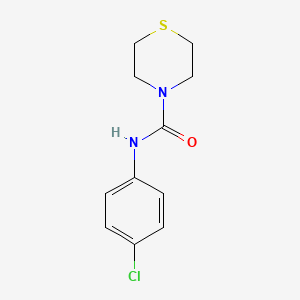
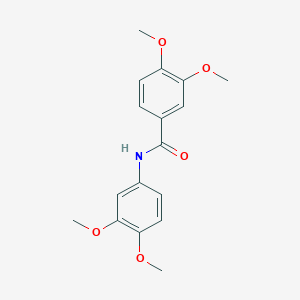

![1'-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5687967.png)
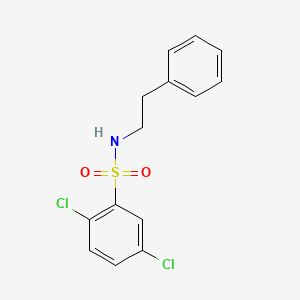

![7-cyclopentyl-2-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5687984.png)
![2-(2,4-dichlorophenoxy)-N-[1-(3-isoxazolyl)ethyl]-N-methylacetamide](/img/structure/B5688003.png)
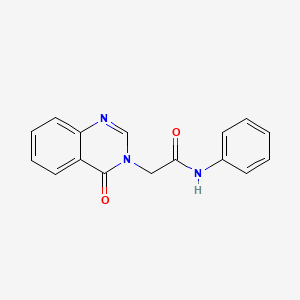
![N-{1-[(cyclohexylamino)carbonyl]-4-piperidinyl}-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5688009.png)
![1-(2-furylmethyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]piperazine](/img/structure/B5688013.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5688016.png)
![(3R)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5688018.png)
